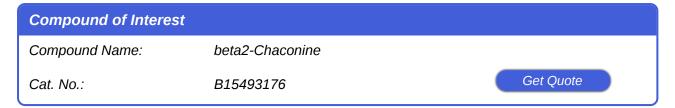


# beta2-Chaconine chemical structure and stereochemistry

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of β2-Chaconine

#### Introduction

Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites naturally produced by plants of the Solanaceae family, including the common potato (Solanum tuberosum). The most abundant of these in potatoes are  $\alpha$ -solanine and  $\alpha$ -chaconine, which act as natural pesticides and fungicides for the plant.[1][2] While  $\alpha$ -chaconine is the parent compound, its partial hydrolysis leads to the formation of several derivatives.

This technical guide provides a detailed examination of the chemical structure and stereochemistry of  $\beta$ 2-chaconine, one of the two isomeric hydrolysis products of  $\alpha$ -chaconine. Understanding the precise structure of this and related compounds is critical for researchers in toxicology, pharmacology, and drug development, as the nature and number of sugar moieties significantly influence biological activity.[3]

### **Chemical Structure and Stereochemistry**

β2-Chaconine is a steroidal glycoalkaloid formed by the partial hydrolysis of  $\alpha$ -chaconine. The parent molecule,  $\alpha$ -chaconine, consists of a steroidal aglycone, solanidine, attached to a branched trisaccharide known as chacotriose. The structure of  $\alpha$ -chaconine is specifically Solanid-5-en-3 $\beta$ -yl  $\alpha$ -L-rhamnopyranosyl-(1  $\rightarrow$  2)-[ $\alpha$ -L-rhamnopyranosyl-(1  $\rightarrow$  4)]- $\beta$ -D-glucopyranoside.[1][4]



Hydrolysis of one of the two rhamnose units from  $\alpha$ -chaconine yields two possible isomers:  $\beta$ 1-chaconine and  $\beta$ 2-chaconine.

- β1-Chaconine is formed by the cleavage of the terminal L-rhamnose linked to the C-4 position of the D-glucose.[5]
- β2-Chaconine is formed by the cleavage of the terminal L-rhamnose linked to the C-2 position of the D-glucose.

Therefore, the complete structure of  $\beta$ 2-chaconine is Solanid-5-en-3 $\beta$ -yl  $\alpha$ -L-rhamnopyranosyl- $(1 \rightarrow 4)$ - $\beta$ -D-glucopyranoside.

#### **Aglycone Moiety: Solanidine**

The aglycone portion of β2-chaconine is solanidine (C<sub>27</sub>H<sub>43</sub>NO), a complex hexacyclic steroidal alkaloid. Its core is a solanidane skeleton, which is characterized by a fused indolizidine ring system (rings E and F) attached to the steroid backbone (rings A, B, C, and D).

The key stereochemical features of the solanidine aglycone are defined by its systematic IUPAC name: (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0 $^2$ ,11.0 $^5$ ,10.015,23.017,22]tetracos-4-en-7-ol. The carbohydrate moiety attaches at the C-3 position, which has a  $\beta$ -hydroxyl group (equatorial).

#### **Carbohydrate Moiety**

The sugar component of  $\beta$ 2-chaconine is a disaccharide composed of one D-glucose unit and one L-rhamnose unit.

- D-Glucopyranose: This is the central sugar, directly linked to the solanidine aglycone. It
  exists in its pyranose (six-membered ring) form and has the D-configuration. The linkage to
  the aglycone is a β-(1→3) glycosidic bond.
- L-Rhamnopyranose: This is a 6-deoxy-L-mannopyranose. It is linked to the C-4 position of the glucose unit via an  $\alpha$ -(1  $\rightarrow$  4) glycosidic bond.

The full stereochemical description of the glycosidic linkages is crucial for defining the molecule's three-dimensional shape and its interaction with biological receptors.



#### **Data Presentation**

The following table summarizes key chemical data for  $\beta$ 2-chaconine and its parent compound,  $\alpha$ -chaconine.

Property	β2-Chaconine	α-Chaconine
IUPAC Name	(3β)-Solanid-5-en-3-yl 4-O-(α- L-rhamnopyranosyl)-β-D- glucopyranoside	Solanid-5-en-3 $\beta$ -yl $\alpha$ -L-rhamnopyranosyl- $(1 \rightarrow 2)$ - $[\alpha$ -L-rhamnopyranosyl- $(1 \rightarrow 4)$ ]- $\beta$ -D-glucopyranoside[1]
Molecular Formula	Сз9Н63NО10	C45H73NO14[1]
Molecular Weight	705.9 g/mol	852.1 g/mol
Parent Aglycone	Solanidine	Solanidine[1]
Carbohydrate	$\alpha$ -L-Rhamnopyranosyl-(1 $\rightarrow$ 4)- $\beta$ -D-glucopyranoside	Chacotriose
CAS Number	472-51-5 (for β1-isomer)[6]; Not specified for β2-isomer	20562-03-2[1]

### **Experimental Protocols**

The isolation and structural characterization of  $\beta$ 2-chaconine involve multi-step processes requiring careful extraction, purification, and spectroscopic analysis.

## Protocol 1: Extraction of Total Glycoalkaloids from Potato

This protocol is adapted from methods for extracting total glycoalkaloids from potato tubers.[7]

Sample Preparation: Obtain fresh potato tubers, preferably those showing signs of greening
or sprouting to ensure higher glycoalkaloid content. Wash, peel, and slice the potatoes.
 Dehydrate the slices in a drying oven at 35-40°C for 48 hours and then grind into a fine
powder.



- Extraction: Weigh 10 g of the dried potato powder into a reflux flask. Add 100 mL of an extraction solvent consisting of methanol and 5% acetic acid (95:5, v/v).
- Reflux: Heat the mixture to boiling and maintain reflux for 4-6 hours with continuous stirring.
   This allows for efficient extraction of the polar glycoalkaloids.
- Filtration: Allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
- Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The resulting crude extract contains a mixture of α-solanine, α-chaconine, and their hydrolysis products.

## Protocol 2: Chromatographic Separation of Chaconine Isomers

Separation of the isomeric β-chaconines requires high-resolution chromatographic techniques.

- Column Preparation: Prepare a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
- Mobile Phase: A common mobile phase for glycoalkaloid separation is a gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 6.2).[8]
- Sample Injection: Dissolve the crude extract from Protocol 1 in the initial mobile phase solvent. Filter through a 0.45 µm syringe filter and inject into the HPLC system.
- Elution: Run a solvent gradient, gradually increasing the concentration of acetonitrile. This will elute the compounds based on polarity, with the more polar γ-chaconine eluting first, followed by the β-isomers, and finally the less polar α-chaconine. The two β-isomers may require optimized gradient conditions for baseline separation.
- Fraction Collection: Collect the fractions corresponding to the distinct peaks, guided by a UV detector (approx. 200-210 nm).
- Purity Analysis: Analyze the collected fractions to confirm the purity of the isolated β2chaconine.



#### **Protocol 3: Structural Elucidation by NMR and MS**

The definitive identification and stereochemical assignment of  $\beta$ 2-chaconine require advanced spectroscopic methods.[9][10][11]

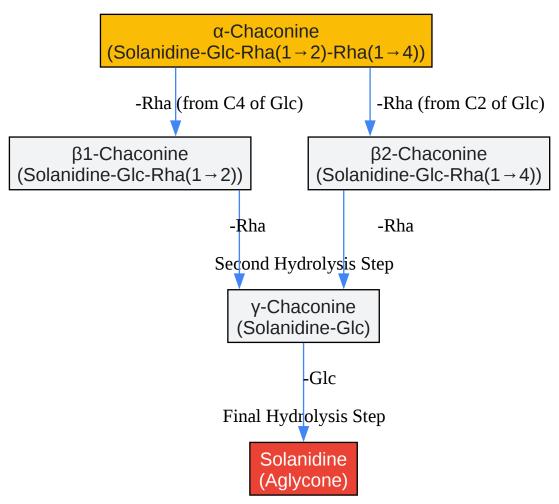
- Mass Spectrometry (MS):
  - Perform High-Resolution Mass Spectrometry (HRMS) on the purified sample to determine the exact mass and confirm the molecular formula (C<sub>39</sub>H<sub>63</sub>NO<sub>10</sub>).
  - Use tandem MS (MS/MS) to analyze fragmentation patterns. The loss of a terminal rhamnose unit (146 Da) and a subsequent glucose unit (162 Da) from the parent ion can help confirm the disaccharide sequence.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve the purified β2-chaconine in a suitable deuterated solvent (e.g., pyridine-d₅ with methanol-d₄).[9]
  - $\circ$  <sup>1</sup>H NMR: This spectrum will show characteristic signals for the anomeric protons of the sugar units, the vinyl proton of the steroid C5-C6 double bond, and methyl group signals. The coupling constants (J-values) of the anomeric protons help determine the  $\alpha$  or  $\beta$  configuration of the glycosidic links.
  - <sup>13</sup>C NMR: This provides the carbon skeleton of the molecule, confirming the number and type of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): These experiments are essential to assign all proton and carbon signals and to establish connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for identifying the long-range couplings between the anomeric proton of the rhamnose and C-4 of the glucose, and between the anomeric proton of the glucose and C-3 of the solanidine, confirming the linkage points.

#### **Visualization**

The logical relationship between  $\alpha$ -chaconine and its hydrolysis products is illustrated in the workflow below.



#### First Hydrolysis Step



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